Mirogabalin besylate

Übersicht

Beschreibung

Mirogabalin-Besylat ist ein Mitglied der Gabapentinoid-Arzneimittelklasse, zu der auch Gabapentin und Pregabalin gehören. Es wurde von Daiichi Sankyo entwickelt und wird hauptsächlich zur Behandlung von peripherer neuropathischer Schmerzen eingesetzt, einschließlich diabetischer peripherer neuropathischer Schmerzen und postzosterischer Neuralgie . Mirogabalin-Besylat bindet selektiv an die α2δ-1-Untereinheiten spannungsabhängiger Calciumkanäle und moduliert diese, was zu seinen analgetischen Eigenschaften beiträgt .

Herstellungsmethoden

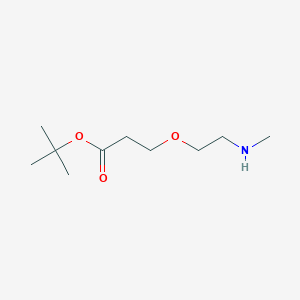

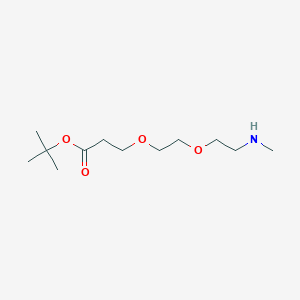

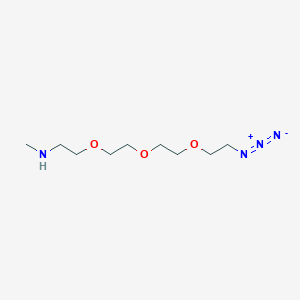

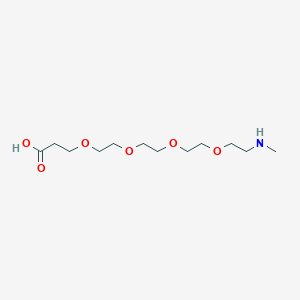

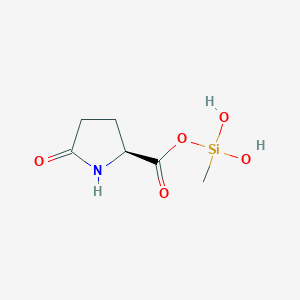

Die Synthese von Mirogabalin-Besylat umfasst mehrere Schritte. Ein wichtiges Zwischenprodukt, 3-Ethylbicyclo[3.2.0]hept-3-en-6-on, unterliegt einer Horner-Wadsworth-Emmons-Reaktion mit tert-Butyldimethylphosphonoacetat, um ein Zwischenprodukt zu bilden, das anschließend unter basischen Bedingungen einer Michael-Addition mit Nitromethan unterzogen wird . Das resultierende Produkt wird reduziert, um ein racemisches Gemisch zu bilden, das dann unter Verwendung von D-Mandelsäure aufgelöst wird, um das gewünschte Enantiomer zu erhalten. Der letzte Schritt beinhaltet die Entfernung des tert-Butylesters mit Salzsäure in Dioxan, gefolgt von der Behandlung mit Triethylamin und Phenylsulfonsäure, um Mirogabalin-Besylat zu erhalten .

Vorbereitungsmethoden

The synthesis of mirogabalin besylate involves several steps. One of the key intermediates, 3-ethylbicyclo[3.2.0]hept-3-en-6-one, undergoes a Horner-Wadsworth-Emmons reaction with tert-butyl dimethylphosphonoacetate to form an intermediate, which is then subjected to a Michael addition with nitromethane under basic conditions . The resulting product is reduced to form a racemic mixture, which is then resolved using D-mandelic acid to obtain the desired enantiomer. The final step involves the removal of the tert-butyl ester with hydrochloric acid in dioxane, followed by treatment with triethylamine and phenyl sulfonic acid to yield this compound .

Analyse Chemischer Reaktionen

Mirogabalin-Besylat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann an den Amin- und Carbonsäure-Einheiten oxidiert werden.

Reduktion: Reduktionsreaktionen können verwendet werden, um Zwischenprodukte während seiner Synthese umzuwandeln.

Substitution: Substitutionsreaktionen sind an der Bildung von Zwischenprodukten während des Syntheseprozesses beteiligt.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Salzsäure, Triethylamin und Phenylsulfonsäure . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte, die zum Endprodukt, Mirogabalin-Besylat, führen.

Wissenschaftliche Forschungsanwendungen

Mirogabalin-Besylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Medizin und Pharmakologie. Es wurde umfassend auf seine Wirksamkeit bei der Behandlung neuropathischer Schmerzen untersucht, einschließlich diabetischer peripherer neuropathischer Schmerzen und postzosterischer Neuralgie . Zusätzlich hat Mirogabalin-Besylat in Tiermodellen Potenzial gezeigt, Gedächtnisstörungen, angstähnliches Verhalten und abnormale Stuhlgangwerte zu verhindern . Sein einzigartiges Bindungsprofil und seine lange Wirkdauer machen es zu einem vielversprechenden Kandidaten für weitere Forschung in der Schmerztherapie und anderen neurologischen Erkrankungen .

Wirkmechanismus

Mirogabalin-Besylat entfaltet seine Wirkungen durch selektive Bindung an die α2δ-1-Untereinheiten spannungsabhängiger Calciumkanäle (VGCCs) im Hinterhorn des Rückenmarks . Diese Bindung hemmt die calciumvermittelte Neurotransmitterfreisetzung, was die Übertragung von Schmerzsignalen reduziert . Die Verbindung hat eine höhere Affinität und eine langsamere Dissoziationsrate für die α2δ-1-Untereinheiten im Vergleich zu anderen Gabapentinoiden, was zu ihren starken analgetischen Wirkungen und einer geringeren Inzidenz von Nebenwirkungen auf das zentrale Nervensystem beiträgt .

Wirkmechanismus

Mirogabalin besylate exerts its effects by selectively binding to the α2δ-1 subunits of voltage-gated calcium channels (VGCCs) within the dorsal horn of the spinal cord . This binding inhibits calcium-mediated neurotransmitter release, which reduces the transmission of pain signals . The compound has a higher affinity and slower dissociation rate for the α2δ-1 subunits compared to other gabapentinoids, contributing to its strong analgesic effects and lower incidence of central nervous system side effects .

Vergleich Mit ähnlichen Verbindungen

Mirogabalin-Besylat gehört zur Gabapentinoid-Arzneimittelklasse, zu der auch Gabapentin und Pregabalin gehören . Im Vergleich zu diesen Verbindungen hat Mirogabalin-Besylat eine höhere Bindungsaffinität und eine langsamere Dissoziationsrate für die α2δ-1-Untereinheiten von VGCCs . Dies führt zu stärkeren analgetischen Wirkungen und einer größeren Sicherheitsmarge mit weniger Nebenwirkungen auf das zentrale Nervensystem wie Schwindel und Schläfrigkeit . Das einzigartige Bindungsprofil und die lange Wirkdauer von Mirogabalin-Besylat machen es zu einer wertvollen Ergänzung der Gabapentinoid-Klasse für die Behandlung neuropathischer Schmerzen .

Eigenschaften

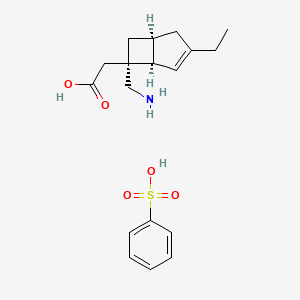

IUPAC Name |

2-[(1R,5S,6S)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid;benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2.C6H6O3S/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8;7-10(8,9)6-4-2-1-3-5-6/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15);1-5H,(H,7,8,9)/t9-,10-,12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJXJRVWXYRSAN-TXULWXBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2C(C1)CC2(CC(=O)O)CN.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C[C@@H]2[C@H](C1)C[C@@]2(CC(=O)O)CN.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138245-21-2 | |

| Record name | Bicyclo[3.2.0]hept-3-ene-6-acetic acid, 6-(aminomethyl)-3-ethyl-, (1R,5S,6S)-, benzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138245-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mirogabalin besylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1138245212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MIROGABALIN BESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01F4FRP8YL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.